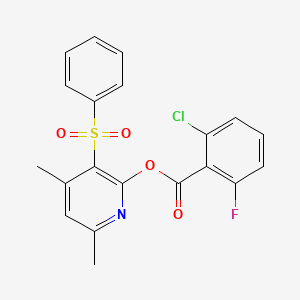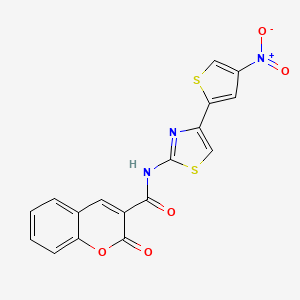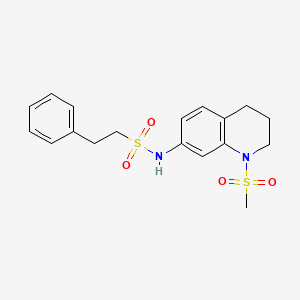
1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amino groups .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol has been reported . This mild procedure was applied to a hybrid, medicinally active compound FC1 .Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and an average mass of 101.12376 Da . It is a key functionality present in several compounds, including natural products, amino acids, and peptides .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, a valuable but unknown transformation, has been reported . This involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc group can vary. For example, the compound “Methyl N-(tert-butoxycarbonyl)-L-alanylphenylalaninate” has a density of 1.1±0.1 g/cm3, a boiling point of 523.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .科学的研究の応用
Organic Synthesis
This compound is often used in organic synthesis, particularly in the formation of complex molecules. It’s a common reagent in the synthesis of marine natural products . It’s also used in the preparation of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles .
Cross-Coupling Reactions
The compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Deprotection of N-Boc Group
The compound is often involved in the deprotection of the N-Boc group, a common protecting group in organic synthesis . This process is crucial in the synthesis of peptides and proteins containing cysteine residues .
Ligand-Controlled Regioselective Coupling
The compound has been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This type of reaction is important in the synthesis of complex organic molecules, particularly in pharmaceutical research.
Trifluoromethylation
The compound has been used in copper-catalyzed trifluoromethylation . Trifluoromethyl groups are often introduced into organic molecules to improve their stability, bioavailability, and lipophilicity, which are important properties in drug design.
Synthesis of Hydroxyquinones
The compound has been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in various fields, including pharmaceuticals, dyes, and polymers.
作用機序
将来の方向性
The use of the Boc group in organic synthesis, particularly in peptide drug discovery, continues to be an area of active research . Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as its application in the synthesis of new and complex molecules.
特性
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3,6-dihydro-2H-pyridine-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNPJXWEUIKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)



![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)


![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)

